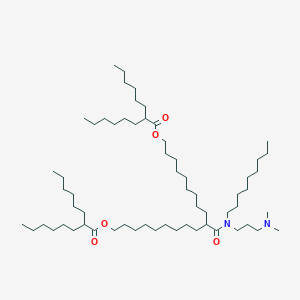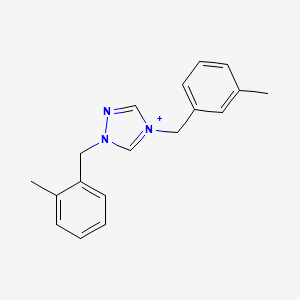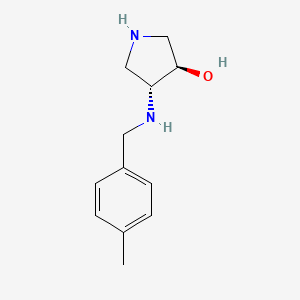![molecular formula C15H13N5O3 B13368345 4-hydroxy-5-methoxy-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B13368345.png)
4-hydroxy-5-methoxy-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-4-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a pyridine ring fused with a triazole ring, making it a significant molecule in medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,4-dihydro-2-pyridinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-(1H-1,2,4-triazol-3-yl)aniline with 5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent like thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it into a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of 5-hydroxy-4-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,4-dihydro-2-pyridinecarboxamide.
Reduction: Formation of 5-methoxy-4-hydroxy-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,4-dihydro-2-pyridinecarboxamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-methoxy-4-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,4-dihydro-2-pyridinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to metal ions in the active sites of enzymes, inhibiting their activity. The pyridine ring can interact with aromatic residues in proteins, affecting their function. These interactions lead to the modulation of various biochemical pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,4-dihydro-2-pyridinecarboxamide
- 5-methoxy-4-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,4-dihydro-3-pyridinecarboxamide
Uniqueness
5-methoxy-4-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,4-dihydro-2-pyridinecarboxamide is unique due to the presence of both the methoxy and triazole groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and bioavailability, while the triazole ring provides strong binding affinity to metal ions and proteins, making it a versatile compound in various applications.
Propriétés
Formule moléculaire |
C15H13N5O3 |
|---|---|
Poids moléculaire |
311.30 g/mol |
Nom IUPAC |
5-methoxy-4-oxo-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C15H13N5O3/c1-23-13-7-16-11(6-12(13)21)15(22)19-10-4-2-3-9(5-10)14-17-8-18-20-14/h2-8H,1H3,(H,16,21)(H,19,22)(H,17,18,20) |
Clé InChI |
FEDHXICTVQOWQN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CNC(=CC1=O)C(=O)NC2=CC=CC(=C2)C3=NC=NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-Benzofuran-2-yl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368267.png)
![(2S)-2-(4-methylphenyl)-5-phenyl-6-oxa-4-azaspiro[2.4]hept-4-en-7-one](/img/structure/B13368275.png)
![5-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinamine](/img/structure/B13368282.png)


![N-(2-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B13368310.png)

![1-[4-(difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368330.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368334.png)
![3-(1-Benzofuran-2-yl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368340.png)
![Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13368351.png)


![2-methyl-N-{[4-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B13368374.png)
